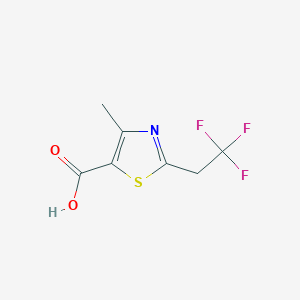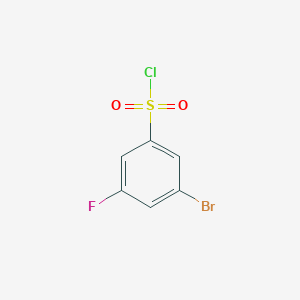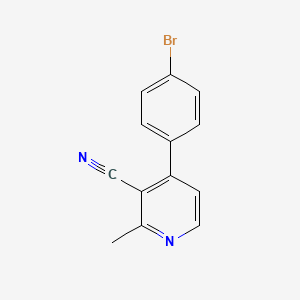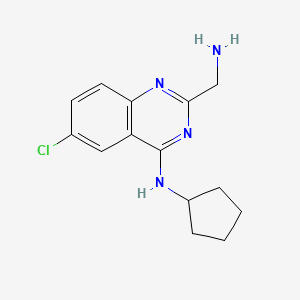
2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine
Vue d'ensemble
Description
The compound “2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms . They are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a quinazoline core, with an aminomethyl group at the 2-position, a chlorine atom at the 6-position, and a cyclopentyl group attached to the nitrogen atom .
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions .
Applications De Recherche Scientifique
Anticancer Potential
Apoptosis Induction and Anticancer Efficacy : A study highlighted the development of a compound derived from a similar structure, demonstrating potent apoptosis-inducing capabilities with significant efficacy in cancer models due to excellent blood-brain barrier penetration. This suggests potential applications of related compounds in treating brain and other cancers (Sirisoma et al., 2009).
Cytotoxicity and Anticancer Properties : Another research explored indole-aminoquinazoline hybrids, showing cytotoxic effects against various human cancer cell lines, with certain compounds demonstrating moderate to significant activity. These findings indicate the utility of quinazoline derivatives in designing new anticancer agents (Mphahlele et al., 2018).
Synthetic Methodologies
Asymmetric Catalytic Activity : Research into biquinazoline-based primary amines derived from natural amino acids revealed their potential in asymmetric catalysis, offering a pathway to synthesize alcohols with enantiomeric excess. This study underscores the versatility of quinazoline derivatives in organic synthesis (Cakici et al., 2011).
Microwave Assisted Synthesis : A technique for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds using microwave irradiation was developed, showcasing an efficient method for creating quinazoline derivatives (Liu et al., 2006).
Chemical Properties and Applications
Organocatalysis : The use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for activating aldehydes for tertiary amine synthesis was reported, demonstrating the chemical versatility and potential application of quinazoline derivatives in catalysis (Thakur et al., 2018).
Comprehensive Metabolite Profiling : A study on the derivatization of primary and secondary amines for analysis by LC-ESI-MS highlights the importance of quinazoline derivatives in biochemical analysis, offering a method for the comprehensive profiling and quantitation of amine group-containing metabolites (Boughton et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c15-9-5-6-12-11(7-9)14(19-13(8-16)18-12)17-10-3-1-2-4-10/h5-7,10H,1-4,8,16H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSFJKDMOYOCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=C2C=C(C=C3)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


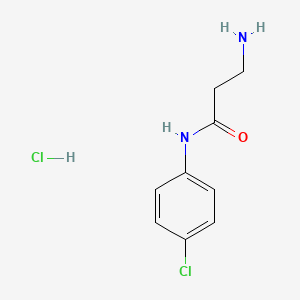

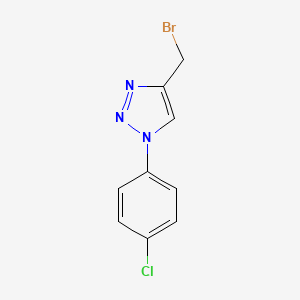
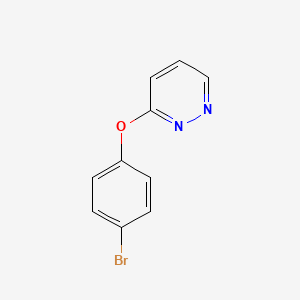
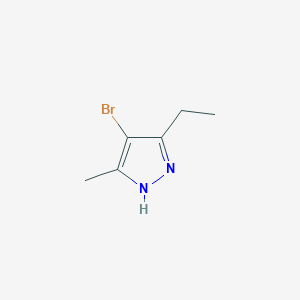
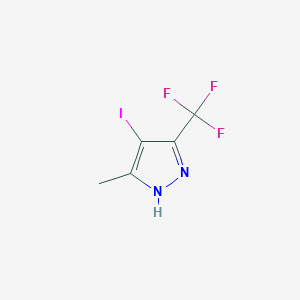
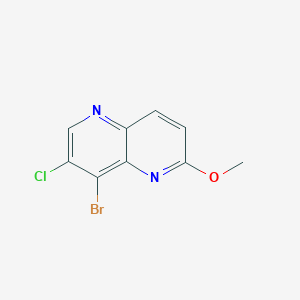
![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)
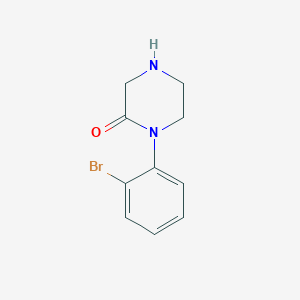
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)
